![molecular formula C16H13Br2NO3 B2454615 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate CAS No. 1794935-05-9](/img/structure/B2454615.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate” were not found, Methyl 4-bromobenzoate, a related compound, has been used as a starting material in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine .
Scientific Research Applications
1. Crystal Structure Analysis
Whittaker et al. (2021) re-refined the crystal structure of 4-bromophenyl 4-bromobenzoate, revealing it to be a co-crystal containing both 4-bromophenyl 4-bromobenzoate and likely 4-bromophenyl 4-nitrobenzoate, offering insights into the chemical structure and potential applications in material science and molecular engineering Whittaker et al., 2021.
2. Biomedical Applications
The compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one has shown promise for various biomedical applications, including the regulation of inflammatory diseases. This highlights the potential of 4-bromophenyl derivatives in developing new therapeutics Ryzhkova et al., 2020.
3. Synthesis of Druglike Isoxazoles
Robins et al. (2007) described the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core involving 4-bromophenyl derivatives. This synthesis pathway is instrumental in generating a library of druglike isoxazoles, indicating the role of 4-bromophenyl compounds in pharmaceutical research Robins et al., 2007.
4. Organic Chemistry Education
A study by Jing (2013) explored the use of 4-bromobenzoic acid in a Pd/C-catalyzed Suzuki coupling reaction experiment for undergraduate students, demonstrating the compound's role in educational settings to enhance students' interest and engagement in scientific research Jing, 2013.
5. Chemical Synthesis and Characterization
Research by Diwaker et al. (2015) focused on the synthesis and characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, using various theoretical and experimental methods. This work contributes to the understanding of chemical properties and potential applications of bromophenyl compounds in material science Diwaker et al., 2015.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which typically target palladium (Pd) catalysts. The compound may interact with these catalysts to form new carbon-carbon bonds .
Mode of Action
In suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets (eg, Pd catalysts) through oxidative addition and transmetalation . The bromine atom in the compound could be replaced by another group, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds .
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZQXRQTIQPQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate |
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